![molecular formula C7H5N3OS B1301711 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol CAS No. 3690-47-9](/img/structure/B1301711.png)
5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol
Overview
Description
The compound “5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol” is a heterocyclic compound. It contains a pyridine ring and an oxadiazole ring, which are connected by a single bond . The compound is part of the oxadiazole family, which are known for their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthetic method for obtaining 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from picolinamide and aldehydes by employing Pd(TFA)2 as the catalyst in n-octane has been developed . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .Molecular Structure Analysis
The molecular structure of “5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol” can be analyzed using various physico-chemical methods such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and single crystal X-ray diffraction (sXRD) . These techniques can provide detailed information about the compound’s molecular geometry and predict properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol” can be analyzed using various techniques. For instance, the compound’s magneto-chemical properties can be studied employing measurements in static field (DC) and X-band EPR (Electron paramagnetic resonance), direct current (DC), and alternating current (AC) magnetic measurements .Scientific Research Applications
Anti-Fibrotic Activity
The study by Gu et al highlights the anti-fibrotic potential of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol derivatives. Specifically, compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated better anti-fibrotic activities than existing drugs. These compounds effectively inhibited collagen expression and hydroxyproline content, suggesting their potential as novel anti-fibrotic agents.
Lipoxygenase Inhibition
While not directly studied for 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol, related derivatives have been investigated as lipoxygenase inhibitors with potential anticancer activity . Lipoxygenases play a crucial role in inflammation and cancer progression, making this application area promising for further exploration.
Antimicrobial Properties
Pyrimidine-based compounds, including derivatives of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol, have shown antimicrobial activity . These compounds could be explored as potential agents against bacterial, fungal, or viral infections.
Antitumor Potential
Although not directly studied for this specific compound, pyrimidine derivatives are known for their antitumor properties . Investigating the antitumor effects of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol derivatives could yield valuable insights.
Antiviral Applications
Given the broader class of pyrimidine derivatives, it’s worth exploring the antiviral potential of 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol. Similar compounds have exhibited antiviral activity , which could be relevant in the context of viral diseases.
Other Biological Activities
Pyrimidine-based compounds often possess diverse biological activities, including enzyme inhibition, receptor modulation, and metabolic regulation . Investigating these aspects for 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol derivatives could reveal additional applications.
Mechanism of Action
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that this compound may affect the electron transport chain in the mitochondria .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that this compound may lead to the death of the organism by disrupting the normal functioning of the mitochondria .
properties
IUPAC Name |
5-pyridin-2-yl-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c12-7-10-9-6(11-7)5-3-1-2-4-8-5/h1-4H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNWRPICZLNODY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363340 | |
Record name | 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-2-yl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
3690-47-9 | |
Record name | 5-(Pyridin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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